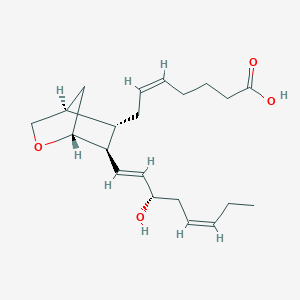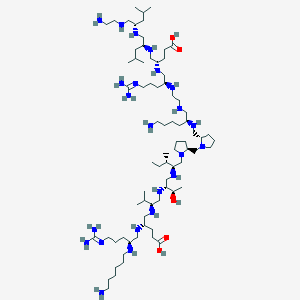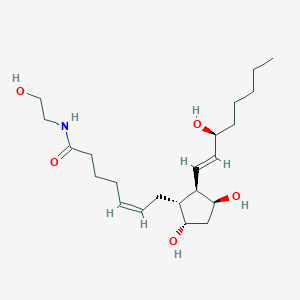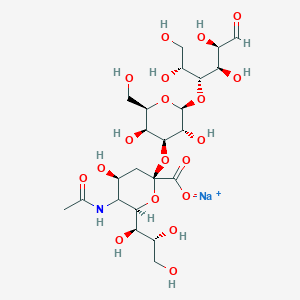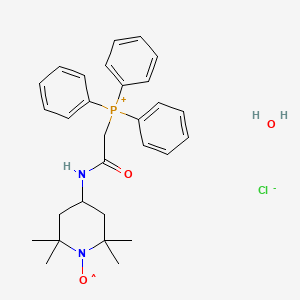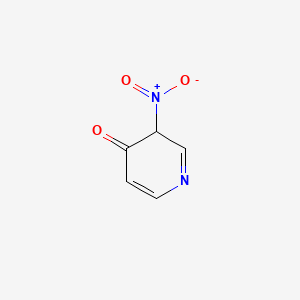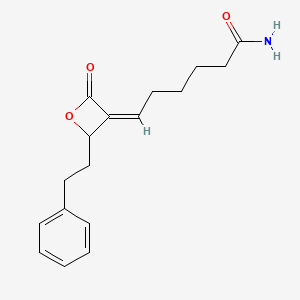
KC02
Übersicht
Beschreibung
KC02 is an inactive control probe for KC01, the potent inhibitor of ABHD16A, a phosphatidylserine hydrolase that regulates the formation of lysophosphatidylserines in mammalian systems. This compound demonstrates IC50 values greater 10 µM against human and mouse ABHD16A.
Wissenschaftliche Forschungsanwendungen
Biomedizinische Forschung
Die Verbindung KC02 wurde in der biomedizinischen Forschung eingesetzt. So wurde beispielsweise die this compound-44D hTERT-Zelllinie, eine menschliche Endometrium-Stromalzellinie, die mit hTERT-Technologie entwickelt wurde, in verschiedenen Studien verwendet .
Chemische Synthese
Die Verbindung this compound kann aufgrund ihrer komplexen Struktur in der chemischen Synthese verwendet werden. Sie weist aufgrund ihrer komplexen Struktur eine hohe Perplexität auf und bietet durch ihre verschiedenen Anwendungen Burstiness.
Katalytische Anwendungen
Lanthanid-Oxo/Hydroxo-Cluster (LOCs), die in ihrer Struktur this compound ähneln, wurden in der Katalyse eingesetzt. Dieser Aspekt der Forschung steht im krassen Gegensatz zu ihrer umfassend untersuchten synthetischen und strukturellen Chemie sowie den viel untersuchten magnetischen Eigenschaften .
Nanolithographie
Oxetane, die strukturell this compound ähneln, wurden in der Nanolithographie verwendet. Sie wurden auf ihre Musterungsleistung hin untersucht und der Einfluss von strukturellen Eigenschaften auf Auflösung und Empfindlichkeit wurde untersucht .
Eigenschaften
IUPAC Name |
(6Z)-6-[2-oxo-4-(2-phenylethyl)oxetan-3-ylidene]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c18-16(19)10-6-2-5-9-14-15(21-17(14)20)12-11-13-7-3-1-4-8-13/h1,3-4,7-9,15H,2,5-6,10-12H2,(H2,18,19)/b14-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRBNJBEHUJLPT-ZROIWOOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2C(=CCCCCC(=O)N)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC2/C(=C/CCCCC(=O)N)/C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the KC02-44D cell line and what is its significance in research?
A1: this compound-44D is an immortalized human endometrial stromal cell line. [] Endometrial stromal cells are crucial for the establishment and maintenance of pregnancy. This cell line serves as a valuable tool for studying various aspects of endometrial biology, such as decidualization, response to inflammatory stimuli, and the impact of environmental factors like cigarette smoke. [, ]
Q2: How does the this compound-44D cell line respond to cigarette smoke extract (CSE)?
A2: Studies using this compound-44D cells have shown that CSE exposure leads to increased reactive oxygen species levels and activation of Hypoxia-inducible factor (HIF)-1α. [] This activation, even under non-hypoxic conditions, suggests that CSE induces cellular stress and may contribute to endometrial remodeling. []
Q3: What role does Interleukin 17A (IL17A) play in this compound-44D cell function during decidualization?
A3: Research indicates that IL17A, potentially secreted by immune cells within the uterus, influences the function of endometrial stromal cells, including the this compound-44D cell line. [] Specifically, IL17A stimulation during decidualization was found to suppress Insulin-like growth factor binding protein 1 (IGFBP1), a key marker of decidualization. [] This suggests a potential role for IL17A in regulating implantation and fetal growth. []
Q4: How is the transcription factor Forkhead box protein O1 (FOXO1) involved in the IL17A-mediated suppression of IGFBP1 in this compound-44D cells?
A4: Experiments using this compound-44D cells have demonstrated that IL17A stimulation during decidualization causes FOXO1 to translocate from the nucleus to the cytoplasm. [] This translocation is thought to be mediated by IkB kinase alpha-induced phosphorylation of FOXO1. [] The cytoplasmic localization of FOXO1 likely contributes to the observed suppression of IGFBP1. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


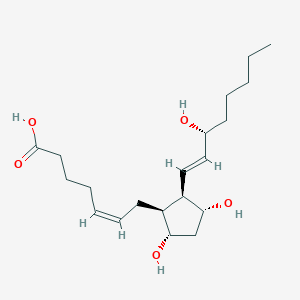
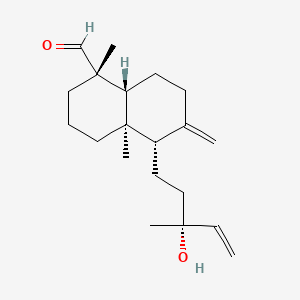
![2-[1-Cyclohexyl-1-[1-cyclohexyl-1-(oxiran-2-yl)propoxy]propyl]oxirane;2-[[2-ethyl-1-[2-ethyl-1-(oxiran-2-ylmethyl)cyclohexyl]oxycyclohexyl]methyl]oxirane](/img/structure/B593215.png)
![N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine,monohydrochloride](/img/structure/B593216.png)

![3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,2-ethoxy-4-methyl-,ethylester,(1alpha,2bta,4alpha,5alpha)](/img/no-structure.png)

